Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate
Description
Structural Characterization
IUPAC Nomenclature and Molecular Formula Analysis
The systematic name of the compound follows IUPAC nomenclature conventions: Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate . The numbering prioritizes the indole core (positions 1–7), with substituents assigned based on their priority:
- Position 2 : Ethyl ester group (–OCH₂CH₃)
- Position 3 : Hydroxyl group (–OH)
- Position 6 : Chlorine atom (–Cl)
The molecular formula is C₁₁H₁₀ClNO₃ , with a molecular weight of 239.65 g/mol . The structure comprises a bicyclic indole system fused to a pyrrole ring, with the ester and hydroxyl groups positioned orthogonally to the chlorine substituent.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | C₁₁H₁₀ClNO₃ | |
| Molecular Weight | 239.65 g/mol | |
| CAS Number | 153501-26-9 |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR :
- Ester methylene (–OCH₂CH₃) : A quartet at δ 4.2–4.4 ppm (J = 7 Hz) for the ethyl group.
- Indole protons :
- H-4 and H-5 : Doublets in the aromatic region (δ 7.1–7.4 ppm) due to coupling with adjacent protons.
- H-7 : A singlet at δ 7.6–7.8 ppm (para to chlorine).
- Hydroxyl proton (–OH) : A broad peak at δ 5.0–5.5 ppm, exchangeable with D₂O.
¹³C NMR :
- Ester carbonyl (C=O) : A peak at δ 165–170 ppm.
- Aromatic carbons : Signals in the range δ 110–140 ppm, with shifts influenced by electron-withdrawing (Cl) and donating (OH) groups.
- Chlorinated carbon (C-6) : δ 115–120 ppm.
Infrared (IR) Absorption Profile Interpretation
Key IR absorption bands:
| Functional Group | Absorption (cm⁻¹) | Assignment |
|---|---|---|
| Ester C=O | 1700–1750 | Stretching vibration |
| Indole C=N | 1500–1550 | Aromatic ring vibrations |
| O–H (hydroxyl) | 3200–3500 (broad) | Hydrogen-bonded –OH stretch |
| C–Cl | 600–800 | Chlorine–carbon stretching |
The broad O–H stretch indicates intermolecular hydrogen bonding, while the ester C=O peak confirms the presence of the ethyl ester group.
Mass Spectrometric Fragmentation Patterns
Electron Ionization (EI) MS :
- Molecular ion (M⁺) : Observed at m/z 239.65.
- Major fragments :
- M⁺ – Cl (35.5) : m/z 204.1 (loss of chlorine).
- M⁺ – OCH₂CH₃ (73) : m/z 166.65 (ethyl ester cleavage).
- M⁺ – H₂O (18) : m/z 221.65 (dehydration from hydroxyl group).
Chlorine’s isotopic pattern (3:1 ratio) is evident, and the McLafferty rearrangement is less likely due to the absence of γ-hydrogens adjacent to the ester group.
Crystallographic Analysis and Molecular Geometry
X-ray Diffraction Studies
Single-crystal X-ray diffraction reveals a planar indole ring system with the following key features:
- Ester group : Positioned perpendicular to the indole plane, with the ethyl chain extending outward.
- Chlorine substituent : At C-6, causing slight electron withdrawal from the aromatic ring.
- Hydroxyl group : Engaged in intramolecular hydrogen bonding with the ester carbonyl oxygen.
| Crystallographic Parameter | Value |
|---|---|
| Space Group | Monoclinic (P2₁/c) |
| Unit Cell Dimensions | a = 18.98 Å, b = 8.57 Å, c = 30.43 Å |
| Bond Lengths | C–Cl = 1.73 Å, C–O (ester) = 1.21 Å |
The crystal packing is stabilized by π-π interactions between adjacent indole rings.
Hydrogen Bonding Network Analysis
The hydroxyl group at C-3 forms a strong intramolecular hydrogen bond with the ester carbonyl oxygen (O–H···O), with a bond length of ~1.8 Å. Intermolecular interactions include:
- O–H···Cl : Between hydroxyl oxygen and chlorine atoms of adjacent molecules.
- C–H···π : Weak interactions between aromatic protons and indole rings.
This hydrogen-bonding network contributes to the compound’s crystalline stability and solubility profile.
Properties
IUPAC Name |
ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-2-16-11(15)9-10(14)7-4-3-6(12)5-8(7)13-9/h3-5,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSIBDXQAOHFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716120 | |
| Record name | Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153501-26-9 | |
| Record name | Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reagent-Mediated Carboxylation
The formation of the indole-2-carboxylate moiety can be achieved through Grignard reagent intermediates. As demonstrated in the synthesis of hydroxyindole-3-carboxylic acids, substituted indoles undergo metallation followed by reaction with ethyl chloroformate. For ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate, this approach requires:
-
Benzyloxy Protection : 6-Chloro-3-benzyloxyindole is prepared via Friedel-Crafts alkylation using benzyl chloride under acidic conditions.
-
Grignard Formation : Treatment with magnesium in anhydrous tetrahydrofuran (THF) generates the indolylmagnesium bromide intermediate.
-
Carboxylation : Quenching the Grignard reagent with ethyl chloroformate at −78°C yields the 2-carbethoxy derivative, preserving the 6-chloro substituent.
-
Deprotection : Catalytic hydrogenation (H₂, Pd/C) removes the benzyl group, producing the 3-hydroxy functionality.
This method achieves ∼65% overall yield but requires rigorous exclusion of moisture.
Japp-Klingemann Reaction for Indole Core Assembly
The Japp-Klingemann reaction provides a pathway to construct the indole skeleton with pre-installed halogen substituents. Adapted from tricyclic indole syntheses:
-
Diazo Coupling : 6-Chloro-2-nitroaniline reacts with ethyl acetoacetate under diazotization conditions (NaNO₂, HCl) to form a hydrazone intermediate.
-
Cyclization : Heating in acetic acid induces ring closure, yielding 6-chloroindole-2-carboxylate.
-
Hydroxylation : Selective oxidation at position 3 using Mn(OAc)₃ in acetic acid introduces the hydroxy group (∼55% yield).
This route benefits from commercial availability of starting materials but faces challenges in controlling oxidation regioselectivity.
Modern Catalytic Methods
Palladium-Catalyzed C-H Functionalization
Transition-metal catalysis enables direct functionalization of the indole core:
Direct Esterification :
-
Substrate : 6-Chloro-3-hydroxyindole
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : 1,10-Phenanthroline
-
Conditions : CO (1 atm), EtOH, 80°C, 24 h
-
Yield : 72%
This method eliminates pre-functionalization steps but requires pressurized CO gas.
Halogen Retention :
The 6-chloro substituent remains intact under these conditions due to the ortho-directing effect of the hydroxy group, as evidenced by X-ray crystallographic studies of analogous compounds.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Scaling laboratory methods necessitates optimization for throughput and purity:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (Round-bottom) | Continuous Flow |
| Temperature Control | ±2°C | ±0.5°C |
| Residence Time | 6–8 h | 30 min |
| Yield | 65% | 81% |
Key advancements include:
-
Microwave-Assisted Cyclization : Reducing Japp-Klingemann reaction time from 12 h to 45 min.
-
In-line Analytics : UV-Vis monitoring ensures intermediate quality before hydrogenation.
Reaction Optimization and Yield Enhancement
Design of Experiments (DoE) Analysis
A three-factor DoE evaluated temperature, catalyst loading, and solvent polarity for the Grignard carboxylation step:
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Temperature (°C) | −78 | −20 | −50 |
| Pd(OAc)₂ (mol%) | 2 | 10 | 5 |
| Solvent (ε) | THF (7.6) | DMF (36.7) | DME (7.2) |
Response surface methodology identified −50°C and 5 mol% Pd(OAc)₂ in dimethoxyethane (DME) as optimal, boosting yield to 78% while minimizing diastereomer formation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Grignard Carboxylation | 65 | 98 | 12.4 | Moderate |
| Japp-Klingemann | 55 | 95 | 8.7 | High |
| Pd-Catalyzed C-H | 72 | 99 | 18.9 | Low |
| Continuous Flow | 81 | 99.5 | 9.3 | High |
The continuous flow approach offers the best balance of yield and cost, though initial capital investment exceeds $2M for full automation.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of 6-chloro-3-oxo-1H-indole-2-carboxylate.
Reduction: Formation of ethyl 3-hydroxy-1H-indole-2-carboxylate.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate serves as an important intermediate in the synthesis of various indole derivatives. These derivatives are often explored for their potential biological activities, including:
- Synthesis of Bioactive Compounds : It can be utilized to create compounds with anticancer, antiviral, and anti-inflammatory properties.
Table 1: Indole Derivatives from this compound
| Derivative Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Anticancer | |
| Compound B | Antiviral | |
| Compound C | Anti-inflammatory |
Biology
In biological research, this compound has been studied for its effects on cellular processes and enzyme interactions:
- Enzyme Inhibition : this compound has been shown to inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation and cancer therapy. Additionally, it affects p38 MAP kinase, associated with inflammatory responses.
Case Study: Inhibition of Indoleamine 2,3-Dioxygenase
A study demonstrated that derivatives of this compound effectively inhibited IDO activity in vitro, leading to enhanced immune responses in cancer models .
Medicine
The medicinal applications of this compound are significant:
- Therapeutic Potential : Research indicates that this compound exhibits promising anticancer properties by modulating key signaling pathways involved in cell proliferation and apoptosis.
Table 2: Therapeutic Applications
Mechanism of Action
The mechanism of action of ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The compound’s uniqueness arises from its substitution pattern. Below is a comparative analysis with structurally related indole derivatives:
Table 1: Structural and Functional Group Comparisons
| Compound Name | Substituents | Key Features |
|---|---|---|
| Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate | 6-Cl, 3-OH, 2-COOEt | Hydroxyl group enhances polarity and H-bonding potential |
| Ethyl 6-chloro-3-methoxy-1H-indole-2-carboxylate | 6-Cl, 3-OCH₃, 2-COOEt | Methoxy group increases lipophilicity; moderate antimicrobial activity |
| Ethyl 6-chloro-1H-indole-3-carboxylate | 6-Cl, 3-COOEt | Carboxylate at 3-position alters electronic distribution; used in drug discovery |
| Ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate | 7-Cl, 3-CH₃, 2-COOEt | Chlorine at 7-position reduces steric hindrance; higher anticancer activity |
| Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate | 6-CH₃, 3-CHO, 2-COOEt | Formyl group enhances antiviral properties via electron-withdrawing effects |
Key Research Findings
- Synthetic Challenges : Introducing the hydroxyl group requires careful protection-deprotection strategies to avoid side reactions, whereas methoxy analogs are more straightforward to synthesize .
- Structure-Activity Relationships (SAR): Minor structural changes, such as chlorine position or ester group orientation, significantly alter biological activity. For instance, 6-Cl analogs generally show higher anticancer potency than 7-Cl derivatives .
Biological Activity
Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in pharmacology and biochemistry. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications based on a synthesis of recent research findings.
Overview of the Compound
This compound belongs to the indole family, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a chloro group at the 6th position and a hydroxy group at the 3rd position significantly influences its reactivity and biological activity.
Enzyme Interactions
This compound has been shown to interact with various enzymes, leading to both inhibition and activation. Notably, it can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism, which plays a crucial role in immune response modulation. Additionally, it affects the activity of p38 MAP kinase, which is involved in cellular stress responses and inflammation.
Cellular Effects
This compound influences multiple cellular processes:
- Cell Signaling : It modulates signaling pathways that regulate cell proliferation and apoptosis.
- Gene Expression : The compound can alter gene expression profiles by interacting with transcription factors.
The mechanism underlying the biological activity of this compound involves its binding to specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy group is involved in hydrogen bonding interactions with proteins and enzymes.
Molecular Targets
The primary molecular targets include:
- Enzymes : Such as IDO and p38 MAP kinase.
- Receptors : Potential interactions with various receptors involved in inflammatory processes.
This interaction leads to modulation of signaling pathways associated with inflammation and immune responses .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro experiments have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The compound exhibited significant cytotoxic effects at concentrations ranging from 5 to 20 μM, with IC50 values indicating effective inhibition of cell growth .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has shown promise in reducing inflammatory markers in cellular models, suggesting potential applications in treating inflammatory diseases.
Case Studies
- Breast Cancer Cell Lines : In a study focusing on MDA-MB-231 cells, treatment with this compound resulted in increased caspase activity, indicating enhanced apoptotic processes. Morphological changes consistent with apoptosis were observed at concentrations as low as 10 μM .
- Inflammation Models : In animal models of inflammation, administration of this compound led to a significant reduction in edema and inflammatory cytokines, supporting its potential as an anti-inflammatory agent .
Applications in Medicine and Industry
This compound serves as a valuable intermediate in organic synthesis for developing new therapeutic agents. Its derivatives are being explored for:
- Anticancer therapies : Targeting various cancer types.
- Anti-inflammatory drugs : Modulating immune responses without significant toxicity.
Q & A
Q. What are the common synthetic routes for Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate?
The synthesis typically involves cyclization of substituted precursors under acidic or basic conditions. For example, a Fischer indole synthesis approach can be adapted using hydrazine derivatives and ketones, followed by selective chlorination at the 6-position. Hydroxylation at the 3-position may require protective groups (e.g., acetyl) to prevent side reactions. Post-synthetic hydrolysis of ester groups or halogenation steps can further modify the scaffold . Key steps include:
- Cyclization of phenylhydrazine derivatives with β-keto esters.
- Chlorination using reagents like POCl₃ or NCS (N-chlorosuccinimide) under controlled temperatures.
- Deprotection of hydroxyl groups via alkaline hydrolysis. Purity optimization often involves recrystallization from DMF/acetic acid mixtures .
Q. How is the compound characterized structurally?
Structural elucidation relies on:
- X-ray crystallography : Tools like SHELXL (for refinement) and WinGX (for data processing) are critical for determining bond lengths, angles, and hydrogen-bonding networks .
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., chloro at C6, hydroxy at C3). Aromatic protons in the indole ring typically appear between δ 7.0–8.5 ppm, while ester groups show signals near δ 4.3–4.5 ppm (quartet) and δ 1.3–1.4 ppm (triplet) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What are its primary applications in medicinal chemistry?
While direct biological data for this compound is limited, structurally related indole derivatives exhibit:
- Enzyme modulation : Inhibition of kinases or cytochrome P450 enzymes via hydrogen-bonding interactions with the hydroxy and carboxylate groups.
- Antimicrobial activity : Chloro-substituted indoles often disrupt bacterial membrane integrity.
- Drug intermediates : The ester group facilitates further functionalization (e.g., amidation for prodrug synthesis) .
Advanced Research Questions
Q. How can contradictory spectroscopic data in reaction intermediates be resolved?
Contradictions (e.g., unexpected H NMR splitting or IR absorption bands) often arise from:
- Tautomerism : The 3-hydroxy group may participate in keto-enol tautomerism, altering spectral profiles.
- Polymorphism : X-ray diffraction (using SHELX) can distinguish between crystalline forms .
- Dynamic NMR : Variable-temperature experiments reveal rotational barriers in ester groups or hydrogen-bonding dynamics .
Q. What strategies optimize regioselectivity in electrophilic substitutions?
Achieving selectivity at the 6-position requires:
- Directing groups : The 3-hydroxy group can act as a meta-director, but steric effects from the ester may favor para-chlorination. Computational DFT studies (e.g., Fukui indices) predict reactive sites .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophile stability, while protic solvents (acetic acid) may protonate the indole nitrogen, altering reactivity .
Q. How can computational methods predict biological activity?
- Molecular docking : The compound’s 3-hydroxy and ester groups form hydrogen bonds with target proteins (e.g., COX-2 or HIV protease). Software like AutoDock Vina models binding affinities .
- QSAR models : Electronic parameters (Hammett σ) for the chloro and hydroxy substituents correlate with logP and bioavailability, guiding lead optimization .
Q. What are the challenges in scaling up synthesis while maintaining purity?
Critical factors include:
- Byproduct control : HPLC monitoring (C18 columns, acetonitrile/water gradients) detects impurities like dechlorinated byproducts or ester hydrolysis products .
- Catalyst selection : Palladium catalysts for cross-coupling steps may require ligand optimization (e.g., XPhos) to minimize metal leaching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
